molecular formula C6H7N3 B189057 3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 108161-12-2

3,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B189057
CAS No.: 108161-12-2
M. Wt: 121.14 g/mol
InChI Key: PNTVBTYFIVEVET-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-carbonitrile is an organic compound with the molecular formula C6H7N3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two methyl groups at positions 3 and 5 of the pyrazole ring and a nitrile group at position 4. It is used in various scientific research applications due to its unique chemical structure and reactivity.

Mechanism of Action

Target of Action

The primary targets of 3,5-dimethyl-1H-pyrazole-4-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the target organisms, leading to their death .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its absorption, distribution, metabolism, and excretion.

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at room temperature to maintain its stability . The local environment around the target organisms, including various growth factors and cytokines, can also affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,5-dimethylpyrazole with a suitable nitrile source. One common method is the reaction of 3,5-dimethylpyrazole with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows:

  • Dissolve 3,5-dimethylpyrazole in an appropriate solvent such as acetonitrile.
  • Add cyanogen bromide to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

3,5-Dimethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.

    1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both methyl groups and a nitrile group, which confer distinct chemical properties. The nitrile group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its ability to interact with biological targets makes it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-4-6(3-7)5(2)9-8-4/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVBTYFIVEVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429091
Record name 3,5-dimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108161-12-2
Record name 3,5-dimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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